Gestodene-3-ethoxy Dienol Ether
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Overview
Description
Gestodene-3-ethoxy Dienol Ether: is a synthetic compound with the molecular formula C23H30O2 and a molecular weight of 338.49 g/mol . It is an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to hormonal contraceptives. This compound is known for its role in the synthesis of 6β-Hydroxy-gestodene, an impurity of Gestodene, which is an orally active gestogen with a progesterone-like profile of activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gestodene-3-ethoxy Dienol Ether involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of the compound is formed through a series of cyclization reactions.
Introduction of Functional Groups: Ethoxy and dienol groups are introduced through specific reactions, such as etherification and hydroxylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Gestodene-3-ethoxy Dienol Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Chemistry: Gestodene-3-ethoxy Dienol Ether is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the synthesis of steroidal compounds.
Biology: In biological research, this compound is used to study the effects of synthetic hormones on cellular processes. It serves as a model compound for understanding hormone-receptor interactions.
Medicine: this compound is a key intermediate in the production of hormonal contraceptives. It helps in the synthesis of gestodene, which is used in combination with estrogen in oral contraceptives.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of hormonal drugs. Its role as an intermediate makes it crucial for the synthesis of various therapeutic agents.
Mechanism of Action
The mechanism of action of Gestodene-3-ethoxy Dienol Ether involves its conversion to gestodene, which acts as a progestogen. Gestodene binds to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding leads to the activation of specific genes that regulate reproductive processes, such as ovulation and menstruation .
Molecular Targets and Pathways:
Progesterone Receptors: Gestodene binds to these receptors, leading to the activation of downstream signaling pathways.
Gene Regulation: The binding of gestodene to progesterone receptors influences the expression of genes involved in reproductive health.
Comparison with Similar Compounds
Gestodene-3-methoxy Dienol Ether: Similar in structure but with a methoxy group instead of an ethoxy group.
6β-Hydroxy-gestodene: An impurity of gestodene with a hydroxyl group at the 6β position.
Uniqueness: Gestodene-3-ethoxy Dienol Ether is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of gestodene. Its ethoxy group provides distinct chemical properties that influence its reactivity and stability.
Properties
Molecular Formula |
C23H30O2 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14-octahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H30O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,12,14-15,18-21,24H,4,6,8-11,13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
QOOINMYJJAQLFS-GOMYTPFNSA-N |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1C=C[C@]2(C#C)O)OCC |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1C=CC2(C#C)O)OCC |
Origin of Product |
United States |
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